molecular formula C19H26N6O3S B12170690 4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide

4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide

Cat. No.: B12170690
M. Wt: 418.5 g/mol
InChI Key: OLDJGVSCUFBVFS-UHFFFAOYSA-N
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Description

Key Functional Groups:

  • Piperazine Ring : A six-membered diamine ring that adopts a chair conformation in its most stable state, as observed in related piperazine derivatives.
  • 4-Methoxyphenyl Group : An aromatic ring with an electron-donating methoxy substituent at the para position, contributing to the compound’s lipophilicity.
  • Carboxamide Linkage : The -N-(C=O)- group connects the piperazine ring to the 2-oxoethyl spacer, forming a urea-like structure.
  • 1,3,4-Thiadiazole Ring : A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-position is substituted with an isopropyl group, enhancing steric bulk.

The SMILES representation (COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NN=C(S3)C(C)C) highlights the connectivity of these groups.

Properties

Molecular Formula

C19H26N6O3S

Molecular Weight

418.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H26N6O3S/c1-13(2)17-22-23-18(29-17)21-16(26)12-20-19(27)25-10-8-24(9-11-25)14-4-6-15(28-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,20,27)(H,21,23,26)

InChI Key

OLDJGVSCUFBVFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the thiadiazole group, and the attachment of the methoxyphenyl moiety. Common reagents used in these reactions include various amines, carboxylic acids, and thiadiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Carboxamide Scaffolds

Table 1: Key Structural and Physical Properties
Compound Name Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 4-Methoxyphenyl, Thiadiazole (isopropyl) N/A N/A Piperazine-carboxamide, Thiadiazole
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, Ethylpiperazine N/A N/A Piperazine-carboxamide, Chlorophenyl
N-(3-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl, Quinazolinone 189.5–192.1 52.2 Piperazine-carboxamide, Fluorophenyl
N-[2-(4-Methoxyphenyl)ethyl]-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide 4-Methoxyphenethyl, Thiazole N/A N/A Piperazine-carboxamide, Thiazole
4-Amino-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide 4-Methoxyphenyl, Thiazole (isopropyl) N/A N/A Piperazine-carboxamide, Thiazole
Key Observations :
  • Thiadiazole vs. Thiazole: The thiadiazole ring in the target compound introduces additional nitrogen atoms, increasing electron-withdrawing effects compared to thiazole-containing analogs . This may alter binding affinity in biological targets.
  • Synthetic Yields : Fluorophenyl and chlorophenyl derivatives (e.g., A2–A6 in ) show moderate yields (45–57%), suggesting that steric or electronic factors in the target compound’s thiadiazole moiety could similarly impact synthesis efficiency.
Serotonin Receptor Antagonists :
  • p-MPPI and p-MPPF (): These piperazine derivatives with iodophenyl and fluorophenyl groups act as 5-HT1A receptor antagonists. The target compound’s thiadiazole group may mimic the electronic profile of halogens, but its larger size could sterically hinder receptor interactions .
  • ID50 Values: p-MPPI and p-MPPF exhibit ID50 values of 5 mg/kg and 3 mg/kg, respectively, against 8-OH-DPAT-induced hypothermia .
Antimicrobial and Anticancer Potential :
  • Quinazolinone-Piperazine Derivatives (): Compounds like A2–A6 show activity in preliminary in vitro studies, though specific data are unreported. The target compound’s thiadiazole group is known to confer antimicrobial properties in related scaffolds .

Physicochemical Properties

  • The methoxy group may counterbalance this by increasing logP, as seen in 4-methoxyphenyl analogs .

Biological Activity

4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide, also known by its CAS number 1374539-61-3, is a complex organic compound exhibiting diverse biological activities. This compound is characterized by its structural components, including a piperazine ring and a thiadiazole moiety, which are known to enhance its pharmacological profiles.

PropertyValue
Molecular Formula C₁₉H₂₆N₆O₃S
Molecular Weight 418.5 g/mol
CAS Number 1374539-61-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent in several areas:

  • FAAH Inhibition : The compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH leads to increased levels of anandamide, which is associated with pain modulation and anti-inflammatory effects.
  • Anticancer Activity : Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. The presence of specific functional groups in the structure enhances its potency against various cancer cell lines, suggesting potential for development as an anticancer agent .
  • Antimicrobial Properties : The compound has also shown promise in antimicrobial activity, particularly against certain bacterial strains. This is attributed to the structural features that allow interaction with microbial targets.

In Vitro Studies

A study investigating the anticancer properties of thiadiazole derivatives found that compounds similar to the one exhibited significant inhibition against various cancer cell lines. For instance:

  • IC50 Values : Compounds were tested against MDA-MB-231 cell lines with IC50 values indicating high potency compared to standard treatments like cisplatin .

In Silico Evaluations

In silico docking studies have demonstrated that the compound interacts favorably with target proteins involved in cancer progression and inflammation:

  • Binding Energy : The calculated binding energies for related compounds ranged from -42.929 to -48.909 kcal/mol, indicating strong interactions with target sites .

The mechanism through which 4-(4-methoxyphenyl)-N-(2-oxo-2-{[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]amino}ethyl)piperazine-1-carboxamide exerts its biological effects can be summarized as follows:

  • FAAH Inhibition : By inhibiting FAAH, the compound increases endogenous cannabinoid levels, leading to enhanced analgesic and anti-inflammatory responses.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis.

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the 1,3,4-thiadiazole and piperazine moieties, followed by coupling reactions. Key steps include:

  • Thiadiazole formation : Cyclization of thiosemicarbazides under acidic conditions, with temperature control (80–100°C) to optimize ring closure .
  • Piperazine coupling : Amide bond formation between the piperazine-carboxamide and thiadiazole-amine groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .
  • Critical parameters : Solvent purity (e.g., dried DMF), reaction temperature (0–25°C for coupling), and stoichiometric ratios (1:1.2 for amine:carboxamide) to minimize side products .

Basic: Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions on the piperazine and thiadiazole rings, with emphasis on methoxy (δ 3.7–3.9 ppm) and carbonyl (δ 165–170 ppm) signals .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z ~488) and detect impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor degradation products under accelerated stability testing .

Advanced: How can reaction conditions be optimized to address low yields during the final coupling step?

  • Solvent screening : Test polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates. DMF is preferred for its ability to stabilize reactive intermediates .
  • Catalyst optimization : Compare coupling agents (e.g., EDC vs. DCC) with additives like DMAP to improve amide bond formation efficiency .
  • Temperature gradients : Perform reactions at 0°C (to suppress hydrolysis) or room temperature (for slower, controlled coupling) .
  • Post-reaction workup : Use precipitation (ice-cold water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Advanced: What methodologies are employed to investigate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Analog synthesis : Systematically modify substituents (e.g., replace 4-methoxyphenyl with 4-chlorophenyl or pyridinyl) to assess impact on target binding .
  • In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and receptor binding studies (e.g., serotonin or dopamine receptors) .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets) and guide rational design .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to validate reproducibility .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out metabolite interference .
  • Structural validation : Confirm batch-to-batch consistency via X-ray crystallography or 2D-NMR to ensure structural fidelity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate binding to receptors (e.g., GPCRs) over 100 ns trajectories to assess binding mode stability .
  • Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds with thiadiazole NH) using Schrödinger’s Phase .
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .

Basic: What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolytic degradation : The carboxamide group is prone to hydrolysis in aqueous buffers; store lyophilized at -20°C under argon .
  • Oxidation sensitivity : The thiadiazole ring may oxidize; add antioxidants (e.g., BHT) to solid formulations .
  • Light sensitivity : Use amber vials to prevent photodegradation of the methoxyphenyl group .

Advanced: What in vitro models are recommended for validating the compound’s mechanism of action?

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled antagonists) for serotonin (5-HT2A_{2A}) or histamine receptors .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination via dose-response curves .
  • Cell viability assays : MTT or ATP-lite in cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .

Basic: What are the key considerations for designing a scalable purification protocol?

  • Solvent selection : Use dichloromethane/ethyl acetate for extraction to minimize emulsion formation .
  • Chromatography : Optimize gradient elution (e.g., 10–50% acetonitrile in water) on preparative HPLC for high-purity batches .
  • Crystallization : Screen solvents (ethanol/water mixtures) to obtain single crystals for structural validation .

Advanced: How can researchers elucidate the compound’s metabolic pathways?

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) .
  • CYP enzyme profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify primary metabolizing enzymes .
  • Stable isotope labeling : Synthesize 13^{13}C-labeled analogs to track metabolic fate via isotopic patterning in mass spectra .

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